Product packaging for Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate(Cat. No.:CAS No. 1446704-75-1)

Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate

Cat. No.: B2998062
CAS No.: 1446704-75-1
M. Wt: 195.218
InChI Key: ZFNYKFPTYJBSLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate (CAS 1446704-75-1) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. This compound serves as a key building block in the synthesis of LpxC enzyme inhibitors, a promising target for combating infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa . Research indicates that analogs derived from this pyridone scaffold can be optimized for extended target residence time, which correlates directly with a prolonged post-antibiotic effect, thereby suppressing bacterial regrowth for hours after compound removal . With a molecular formula of C 10 H 13 NO 3 and a molecular weight of 195.22 g/mol, this ester provides a versatile handle for further synthetic modification to explore structure-kinetic relationships and improve the therapeutic potential of lead compounds . This product is intended for use in research laboratories as a critical synthon for constructing complex molecules aimed at addressing antibiotic resistance. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B2998062 Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate CAS No. 1446704-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxopyridin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8(2)11-7-5-4-6-9(11)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNYKFPTYJBSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 2 Oxopyridin 1 2h Yl Propanoate

Reactions of the 2-Oxopyridin-1(2H)-yl Moiety

The 2-oxopyridin-1(2H)-yl group, a derivative of 2-pyridone, is a versatile heterocyclic system that exhibits a rich and complex reactivity profile. Its chemical behavior is governed by the interplay of its amide-like character, the conjugated π-system, and its capacity for tautomerism.

Nucleophilic and Electrophilic Substitutions on the Pyridone Ring

The 2-pyridone ring can undergo various substitution reactions, although its reactivity differs from that of pyridine (B92270) or benzene (B151609) due to the presence of the carbonyl group and the ring nitrogen. The site-selectivity of these reactions is often controlled by the choice of catalyst, directing groups, and reaction conditions. rsc.org

Electrophilic and Radical Substitution: Direct electrophilic substitution on the 2-pyridone core is challenging, but functionalization can be achieved through modern synthetic methods. C-H functionalization, particularly at the C3 and C5 positions, has been accomplished using transition-metal catalysis. For instance, manganese(III)-based methodologies have been developed for the direct C3-alkylation and C3-arylation of 2-pyridone derivatives with malonate esters and arylboronic acids, respectively. rsc.org Similarly, metal-free, radical-mediated C3-arylation has been reported using arylhydrazine salts under mild conditions. rsc.org

Nucleophilic and Cross-Coupling Reactions: The pyridone ring is also susceptible to nucleophilic attack and cross-coupling reactions, often catalyzed by transition metals. Iron-catalyzed 1,6-addition of Grignard reagents to N-substituted 2-pyridone derivatives has been shown to proceed in nearly quantitative yields. nih.gov Furthermore, rhodium and nickel complexes can catalyze redox-neutral C-H coupling reactions. For example, the C6 position can be selectively alkenylated through a proposed mechanism involving coordination of the pyridone carbonyl to a Lewis acidic center, followed by oxidative addition of the C-H bond to an electron-rich metal species. rsc.org

Table 1: Summary of Substitution Reactions on the 2-Pyridone Ring
Reaction TypePosition SelectivityReagents/CatalystsReference
C3-Arylation (Radical)C3Arylboronic acids / Mn(OAc)₃ rsc.org
C3-Arylation (Radical)C3Arylhydrazine HCl / K₂CO₃, O₂ rsc.org
C3-Alkylation (Radical)C3Malonate esters / Mn(OAc)₃ rsc.org
1,6-Addition (Nucleophilic)C6Grignard reagents (RMgBr) / Fe(acac)₃ nih.gov
C6-AlkylationC6Diazo compounds / Cp*Rh complexes rsc.org
C6-AlkenylationC6Alkynes / Ni(0), AlMe₃ rsc.org

Oxidation and Reduction Pathways of the Pyridone Core

The pyridone core can participate in redox reactions, although its oxidation has been studied more in the context of its dihydro precursors. The electrochemical oxidation of substituted 3,4-dihydro-2-pyridones on a glassy carbon electrode has been shown to be a two-electron process that leads to the formation of the corresponding 2-pyridone. mdpi.com

The direct electrochemical oxidation of 2-pyridone derivatives in aqueous solutions is influenced by the pH of the medium. mdpi.com In acidic conditions, the protonated form of the molecule is oxidized, while in alkaline solutions, the more electrochemically active deprotonated form undergoes oxidation. mdpi.com This process has been suggested to involve two electrons and one proton. mdpi.com While the oxidation of 2-pyridones has not been as extensively studied as their reduction, it is known that pyridine can be oxidized to pyridine-N-oxide, which can then be rearranged to 2-pyridone in acetic anhydride. nbinno.comchemeurope.com The reduction of certain 2-pyridone derivatives, such as aldimines derived from 1-amino-4,6-diphenyl-2-pyridone, has also been investigated electrochemically. mdpi.com

Tautomerism and its Influence on Reactivity

A defining characteristic of the 2-oxopyridin-1(2H)-yl moiety is its existence in a tautomeric equilibrium between the lactam form (2-pyridone) and the aromatic lactim form (2-hydroxypyridine). chemeurope.com This equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wikipedia.orgwuxibiology.com

In the gas phase and in non-polar solvents, the 2-hydroxypyridine (B17775) tautomer is slightly favored or exists in a comparable amount to the 2-pyridone form. wikipedia.orgwayne.edu Theoretical calculations place the energy difference in the gas phase at only around 0.3 kcal/mol in favor of 2-pyridone. wayne.edu However, in polar and protic solvents like water, the equilibrium dramatically shifts to favor the more polar 2-pyridone tautomer. wikipedia.orgwuxibiology.comnih.gov This is because the greater dipole moment of 2-pyridone is better stabilized by polar solvent molecules. wuxibiology.com

Table 2: Solvent Effect on 2-Pyridone/2-Hydroxypyridine Tautomeric Equilibrium
SolventDielectric Constant (ε)Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine])Favored Tautomer
Gas Phase1~0.742-Hydroxypyridine
Cyclohexane2.01.72-Pyridone (slight)
Chloroform4.86.02-Pyridone
Water80.1>1002-Pyridone
Data compiled from references wuxibiology.comwayne.edu.

The tautomerization process itself can be a self-catalytic path involving dimerization followed by a double proton transfer, or it can be mediated by protic solvent molecules that facilitate the proton transfer. chemeurope.comwikipedia.org This tautomerism has a profound influence on reactivity. The 2-hydroxypyridine form possesses a nucleophilic hydroxyl group and aromatic character, making it susceptible to reactions typical of phenols. Conversely, the 2-pyridone form has an amide-like structure and a conjugated diene system. This dual nature allows 2-pyridone to act as a bifunctional catalyst in various proton-dependent reactions, such as the aminolysis of esters. wikipedia.org

Reactivity of the Ester Functional Group

The ethyl propanoate side chain attached to the pyridone nitrogen introduces the characteristic reactivity of an ester functional group, which can undergo hydrolysis, transesterification, and various condensation and derivatization reactions.

Hydrolysis and Transesterification Reactions

Like other esters, Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is deprotonated in the basic medium.

Transesterification is a related process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This equilibrium-driven reaction is typically catalyzed by an acid or base and is used to convert one ester into another.

Condensation and Derivatization Reactions of the Ester

The presence of an α-hydrogen on the propanoate moiety (the hydrogen on the carbon between the carbonyl group and the pyridone ring) allows this compound to participate in base-catalyzed condensation reactions.

The most prominent of these is the Claisen condensation . libretexts.org When treated with a strong base such as sodium ethoxide, this compound can form an enolate. This enolate acts as a nucleophile and can attack the carbonyl carbon of a second molecule of the ester. vaia.com The subsequent loss of an ethoxide ion results in the formation of a β-keto ester. libretexts.orgvedantu.com This self-condensation reaction is a powerful tool for carbon-carbon bond formation. vaia.comvedantu.com

Other derivatization reactions at the ester group include:

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. The 2-pyridone moiety itself can potentially catalyze this transformation. wikipedia.org

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Reaction with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent.

Table 3: Potential Reactions of the Ester Functional Group
Reaction TypeReagentsProduct Type
Hydrolysis (Basic)NaOH, H₂OCarboxylate salt
Hydrolysis (Acidic)H₃O⁺Carboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻New ester
Claisen CondensationNaOEt, then H₃O⁺β-Keto ester
AminolysisR'₂NHAmide
Reduction1. LiAlH₄, 2. H₃O⁺Primary alcohol
Grignard Reaction1. R'MgX (excess), 2. H₃O⁺Tertiary alcohol

Reactivity at the Alpha-Carbon of the Propanoate Chain

The carbon atom alpha to the carbonyl group of the ethyl propanoate chain (Cα) is a key site of reactivity due to the acidity of its attached hydrogen atom. This acidity is a consequence of the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the conjugate base. wizeprep.comyoutube.comsketchy.com

Deprotonation and Enolate Formation

The hydrogen atom on the alpha-carbon of the propanoate chain can be abstracted by a suitable base to form a resonance-stabilized enolate ion. wizeprep.comsketchy.commasterorganicchemistry.com The negative charge of the enolate is delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. msu.edulibretexts.orgpressbooks.pub The formation of this enolate is a critical step that renders the alpha-carbon nucleophilic, thereby enabling a range of subsequent reactions. masterorganicchemistry.comlibretexts.org

The choice of base is crucial for efficient enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, minimizing side reactions. youtube.comyoutube.com The stability of the resulting enolate can be influenced by the solvent and the nature of the counter-ion.

BaseSolventTemperature (°C)Key Characteristics
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78Strong, sterically hindered, non-nucleophilic base; favors kinetic enolate formation. youtube.com
Sodium hydride (NaH)Tetrahydrofuran (THF) or Dimethylformamide (DMF)0 to 25Strong, non-nucleophilic base; heterogeneous reaction.
Potassium tert-butoxide (t-BuOK)tert-Butanol or Tetrahydrofuran (THF)25Strong, sterically hindered base.

Alkylation and Acylation Reactions at the Alpha-Position

Once formed, the nucleophilic enolate of this compound can participate in reactions with various electrophiles, leading to the formation of new carbon-carbon bonds at the alpha-position.

Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of α-alkylated products. This SN2 reaction is a powerful tool for introducing alkyl chains at the alpha-carbon, thereby increasing the molecular complexity. masterorganicchemistry.comyoutube.com The efficiency of the alkylation can be affected by factors such as the nature of the leaving group on the alkyl halide and potential steric hindrance.

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the alpha-position. libretexts.org This leads to the formation of β-keto esters, which are valuable synthetic intermediates for further transformations.

Reaction TypeElectrophileGeneral Product Structure
AlkylationAlkyl halide (R-X)Ethyl 2-alkyl-2-(2-oxopyridin-1(2H)-yl)propanoate
AcylationAcyl chloride (R-COCl)Ethyl 2-acyl-2-(2-oxopyridin-1(2H)-yl)propanoate

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Proposed Reaction Mechanisms for Pyridone Formation

The 2-pyridone core of the molecule can be synthesized through various routes, often involving cyclization reactions. While specific mechanisms for the formation of this compound are not extensively detailed in the literature, general mechanisms for 2-pyridone synthesis provide a foundational understanding.

One common approach involves the condensation of a β-keto ester with a suitable nitrogen-containing compound. For instance, the Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones. acs.org Another approach could involve the cyclization of an N-substituted aminocrotonate derivative. The reaction mechanism typically involves nucleophilic attack, intramolecular cyclization, and subsequent dehydration or elimination steps to form the stable aromatic pyridone ring.

Investigations of Intermediates and Transition States

The detailed investigation of reaction pathways often involves the identification and characterization of transient intermediates and the elucidation of transition state structures. For 2-pyridone formation, acyclic precursors and partially cyclized intermediates are proposed. mdpi.com Computational studies, alongside experimental techniques such as spectroscopy, can provide insights into the energies and geometries of these species. For instance, in the tautomerization of 2-hydroxypyridine to 2-pyridone, computational methods have been used to model the transition state of the proton transfer. organic-chemistry.orgnih.gov

Spectroscopic and Structural Elucidation of Ethyl 2 2 Oxopyridin 1 2h Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Analysis and Proton Chemical Shifts

Specific ¹H NMR data for Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate, including chemical shifts (δ) and coupling constants (J), are not available in the searched resources. A detailed analysis and a corresponding data table cannot be provided.

13C NMR Spectroscopic Analysis and Carbon Chemical Shifts

Specific ¹³C NMR data for this compound are not available in the searched resources. A detailed analysis and a corresponding data table cannot be provided.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Assignment

Experimental 2D NMR (COSY, HMQC, HMBC) spectra for this compound have not been reported in the available literature. Therefore, a discussion of the specific correlations and connectivity for this molecule is not possible.

15N NMR Spectroscopy for Nitrogen Atom Characterization

While general principles of ¹⁵N NMR spectroscopy for pyridine (B92270) and 2-pyridone derivatives exist, specific experimental ¹⁵N NMR data for this compound are not available.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

A specific experimental FTIR spectrum for this compound, which would allow for the identification of characteristic absorption bands for its functional groups (e.g., C=O of the ester and the pyridone, C-O, C-N), is not available in the searched resources. A data table of its specific vibrational frequencies cannot be compiled.

Mass Spectrometry (MS)

The mass spectrum and detailed fragmentation pattern of this compound have not been documented in the available literature. Thus, an analysis of its molecular ion peak and fragmentation pathways cannot be presented.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, providing valuable clues about its structure. In the EI-MS analysis of this compound, the molecule is expected to exhibit a distinct fragmentation pattern influenced by the 2-pyridone ring and the ethyl propanoate side chain.

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Key fragmentation pathways for N-substituted 2-pyridones often involve the cleavage of the N-C bond of the side chain, as well as rearrangements and fissions within the heterocyclic ring. rsc.org For the title compound, a primary fragmentation would likely be the loss of the ethyl propanoate group or parts of it.

A characteristic fragmentation pattern can be predicted based on the structure of this compound and the known fragmentation of related compounds. The fragmentation of the ethyl propanoate moiety itself typically shows characteristic losses of the ethoxy group (-OCH₂CH₃) or the entire ester group. The mass spectrum of ethyl propanoate, for instance, shows a prominent peak for the acylium ion. nist.govmassbank.eu

Expected Fragmentation Data Table for this compound:

Fragment Ion (m/z) Proposed Structure/Loss Significance
M⁺[C₁₀H₁₃NO₃]⁺Molecular Ion
M - 29Loss of C₂H₅Loss of the ethyl group from the ester.
M - 45Loss of OC₂H₅Loss of the ethoxy group from the ester.
M - 73Loss of COOC₂H₅Cleavage of the ester group.
95[C₅H₅NO]⁺2-pyridone cation radical.
57[CH₃CH₂CO]⁺Propionyl cation from the side chain.

Note: The m/z values are nominal and based on the most common isotopes. The actual observed values may vary slightly.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For this compound, HREI-MS would be used to confirm its molecular formula as C₁₀H₁₃NO₃.

The high accuracy of HREI-MS allows for the differentiation between ions with the same nominal mass but different elemental compositions. cdnsciencepub.com This is particularly useful in unequivocally identifying the fragments observed in the EI-MS spectrum.

HREI-MS Data Table for this compound:

Molecular Formula Calculated Exact Mass (amu) Observed Exact Mass (amu)
C₁₀H₁₃NO₃195.08954(To be determined experimentally)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of a compound and confirming its molecular weight. fishersci.com In this technique, the compound is first separated from any impurities using high-performance liquid chromatography (HPLC), and the eluent is then introduced into a mass spectrometer for detection. helixchrom.comnih.gov

For this compound, a suitable reversed-phase HPLC method would be developed to achieve good separation from starting materials and by-products. The mass spectrometer, often an electrospray ionization (ESI) source, would then detect the protonated molecule, [M+H]⁺, confirming the molecular weight of the compound. The purity is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks. researchgate.net

Typical LC-MS Parameters:

Parameter Condition
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile (B52724) (with formic acid)
Detection UV and Mass Spectrometry (ESI+)
Expected [M+H]⁺ m/z 196.0972

X-ray Crystallography for Solid-State Structure Determination

Theoretical and Computational Investigations of Ethyl 2 2 Oxopyridin 1 2h Yl Propanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods would be instrumental in characterizing the intrinsic properties of Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate.

Electronic Structure and Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's chemical behavior is the analysis of its electronic structure. DFT calculations would be used to determine the distribution of electrons within this compound. This involves mapping the electron density to identify regions that are electron-rich or electron-poor, which are indicative of nucleophilic and electrophilic sites, respectively.

Molecular Orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the parts of the molecule most likely to be involved in chemical reactions.

Table 1: Hypothetical Molecular Orbital Data for this compound Specific data from dedicated computational studies on this compound are not available in the reviewed literature. The table below is a template for the type of data that would be generated from such a study.

Orbital Energy (eV) Description of Electron Density Distribution
HOMO Data not available Typically localized on the 2-pyridone ring, indicating its role as an electron donor.
LUMO Data not available Often distributed over the carbonyl groups and the pyridone ring, suggesting sites for nucleophilic attack.

Conformational Analysis and Energetic Minima

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, such as the N-C and C-C bonds of the propanoate side chain, gives rise to various conformers. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers, which correspond to energetic minima. By calculating the relative energies of these conformers, the most likely shapes of the molecule at equilibrium can be predicted. This information is vital as the conformation of a molecule can significantly influence its reactivity and biological activity.

Tautomeric Equilibrium Studies

The 2-pyridone ring of the molecule can exist in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. rsc.orgnih.govwayne.edunih.gov Although the propanoate group is attached to the nitrogen, making it an N-substituted pyridone, the fundamental principles of lactam-lactim tautomerism are relevant to the core structure. rsc.orgnih.govwayne.edunih.gov Theoretical calculations would quantify the energy difference between the 2-pyridone (lactam) and the potential 2-alkoxy pyridine (B92270) (lactim) tautomers. These calculations can also take into account solvent effects, as the position of the tautomeric equilibrium is often sensitive to the polarity of the medium. rsc.orgnih.gov For this compound, this would definitively establish the predominant tautomeric form under various conditions.

Computational Mechanistic Elucidation of Reactions

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions involving this compound.

Simulation of Reaction Pathways and Transition States

To understand how this compound is formed or how it reacts with other chemical species, computational chemists can simulate the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Such simulations would provide a step-by-step molecular movie of the reaction, revealing the intricate details of bond breaking and bond formation.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products are possible, computational methods can predict the regioselectivity (which position on the molecule reacts) and stereoselectivity (the preferred 3D orientation of the product). By comparing the activation energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified. For a molecule like this compound, which has multiple potentially reactive sites, this predictive capability would be invaluable for designing synthetic routes and understanding its chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical and computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic environment of compounds such as this compound. Density Functional Theory (DFT) is a widely employed quantum chemical method for this purpose, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional often used in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. physchemres.orgspectroscopyonline.com Such calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of correlation to experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. mdpi.comnih.gov By calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry, and referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. researchgate.netresearchgate.net These predictions are invaluable for assigning experimental spectra, confirming molecular structures, and understanding the electronic effects of different functional groups within the molecule. For this compound, theoretical calculations would elucidate the chemical environments of the protons and carbons in the 2-oxopyridine (B1149257) ring and the ethyl propanoate side chain.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values obtained from DFT calculations for analogous structures.

Predicted ¹H NMR Chemical Shifts Note: These are illustrative values based on computational models of similar compounds.

Predicted ¹³C NMR Chemical Shifts Note: These are illustrative values based on computational models of similar compounds.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be computed. mdpi.com These calculations determine the fundamental vibrational modes of the molecule, which are associated with the stretching, bending, and torsional motions of the atoms. mdpi.com The predicted frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. physchemres.org A theoretical vibrational analysis would help in the assignment of key functional group frequencies, such as the C=O stretching vibrations of the pyridone ring and the ester group, as well as the various C-H and C-N vibrations. researchgate.net

Predicted Vibrational Frequencies Note: These are illustrative values based on computational models of similar compounds.

Intermolecular Interactions and Non-Covalent Bonding Studies

The study of intermolecular interactions and non-covalent bonding is crucial for understanding the solid-state properties, crystal packing, and biological activity of molecules. For this compound, several types of non-covalent interactions are expected to play a significant role in its supramolecular assembly. researchgate.netresearchgate.net These interactions can be investigated using computational methods such as Hirshfeld surface analysis and DFT-based interaction energy calculations. bohrium.comnih.gov

The molecular structure of this compound, with its polar pyridone ring and ester group, suggests the potential for various directional intermolecular interactions. The carbonyl oxygen of the pyridone and the ester group can act as hydrogen bond acceptors, while the C-H groups on the pyridone ring and the ethyl propanoate side chain can act as weak hydrogen bond donors. mdpi.com These C-H···O interactions are often significant in determining the crystal packing of organic molecules.

Energy framework calculations, often performed using DFT, can provide a quantitative measure of the strength of these non-covalent interactions. mdpi.com By calculating the interaction energies between pairs of molecules in the crystal lattice, the dominant forces holding the structure together can be identified. These calculations typically partition the total interaction energy into electrostatic, dispersion, and induction components, offering a deeper understanding of the nature of the intermolecular bonding. bohrium.com For this compound, such studies would reveal the key synthons and packing motifs that govern its solid-state architecture.

Advanced Synthetic Applications and Functionalization of 2 Oxopyridin 1 2h Yl Propanoate Scaffolds

Role as Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereogenic center in the propanoate side chain of ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate makes it a significant chiral building block for asymmetric synthesis. researchgate.netnih.govrsc.org Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce chirality and control the stereochemical outcome of a reaction.

The application of such chiral scaffolds is a cornerstone of modern pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms is crucial for biological activity or material properties. While specific applications of this compound as a chiral auxiliary are still an emerging area of research, its structural features suggest considerable potential. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is typically removed.

The enantiomerically pure forms of this compound can be used to synthesize more complex chiral molecules. For instance, the propanoate side chain can be elaborated or modified, with the existing stereocenter influencing the creation of new stereocenters in a predictable manner. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where a specific enantiomer is often responsible for the desired therapeutic effect. nih.govresearchgate.net

Development of Novel Ligands in Coordination Chemistry

The 2-pyridone moiety is a well-established and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govacs.org The nitrogen and oxygen atoms of the pyridone ring can coordinate to a metal center in several ways, including monodentate, bidentate, and bridging coordination modes. This versatility allows for the construction of diverse metal complexes with tailored electronic and steric properties.

The this compound scaffold can be utilized to develop novel ligands for catalysis, materials science, and bioinorganic chemistry. The propanoate side chain can be modified to introduce additional donor atoms, creating multidentate ligands that can form stable complexes with enhanced selectivity for specific metal ions. For example, hydrolysis of the ester followed by amidation with a molecule containing another donor group (e.g., a pyridine (B92270) or an amine) would yield a tridentate or tetradentate ligand.

The coordination chemistry of such ligands is of interest for several reasons:

Catalysis: Metal complexes of pyridone-based ligands have shown activity in a variety of catalytic transformations.

Materials Science: The ability of these ligands to form polynuclear complexes and coordination polymers makes them attractive for the design of functional materials with interesting magnetic or optical properties.

Bioinorganic Chemistry: Pyridone-containing ligands can be used to model the active sites of metalloenzymes and to develop metal-based therapeutic agents.

Strategies for Diversification and Functionalization

The development of synthetic methodologies to modify the this compound scaffold is crucial for exploring its full potential in various applications. Strategies for diversification can be broadly categorized into three areas: functionalization of the pyridone ring, modification of the propanoate side chain, and incorporation into more complex heterocyclic systems.

The 2-pyridone ring is an electron-deficient heterocycle that can undergo a variety of functionalization reactions. semanticscholar.org These reactions allow for the introduction of a wide range of substituents at different positions of the ring, thereby modulating the electronic properties, solubility, and biological activity of the molecule.

Common strategies for the functionalization of the 2-pyridone ring include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) at various positions on the ring provides a handle for further transformations, such as cross-coupling reactions.

Nitration and Amination: The introduction of nitro and amino groups can be achieved through standard aromatic substitution reactions, providing access to a range of derivatives with different electronic and hydrogen-bonding capabilities.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the regioselective introduction of substituents onto the pyridone ring, offering a more atom-economical approach compared to traditional methods. researchgate.net

Reaction TypeReagents and ConditionsPosition of FunctionalizationPotential Applications of Products
HalogenationN-halosuccinimides (NCS, NBS, NIS)C3, C5Intermediates for cross-coupling reactions
NitrationHNO₃/H₂SO₄C3, C5Precursors for amino derivatives
Palladium-catalyzed Cross-CouplingAryl/vinyl boronic acids, organostannanesHalogenated positionsSynthesis of biaryl and vinyl pyridones
C-H ArylationAryl halides, Pd catalystC3, C5, C6Direct introduction of aryl groups

The propanoate side chain offers numerous opportunities for chemical modification, allowing for the introduction of diverse functional groups and the extension of the carbon chain. nih.gov These modifications can be used to attach the scaffold to other molecules, such as polymers or biomolecules, or to create derivatives with altered pharmacokinetic properties.

Key transformations of the propanoate side chain include:

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, which can serve as a precursor for a variety of other functional groups.

Alpha-Functionalization: The carbon atom alpha to the carbonyl group can be functionalized through enolate chemistry, allowing for the introduction of alkyl, acyl, or other groups.

Chain Extension: The propanoate side chain can be extended through various carbon-carbon bond-forming reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, after appropriate functional group manipulation. researchgate.net

The 2-pyridone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netmdpi.com These reactions often involve the participation of the double bonds within the pyridone ring or the carbonyl group.

Methods for the construction of fused systems include:

Annulation Reactions: The 2-pyridone ring can undergo annulation reactions with various reagents to form fused bicyclic and polycyclic systems. rsc.orgresearchgate.net For example, [4+2] cycloaddition reactions (Diels-Alder reactions) can be employed to construct a new six-membered ring fused to the pyridone.

Cycloaddition Reactions: The double bonds of the pyridone ring can participate in various cycloaddition reactions, such as [3+2] and [4+4] cycloadditions, to generate novel polycyclic scaffolds. mdpi.comnih.gov

Intramolecular Cyclizations: Functional groups introduced onto the pyridone ring or the propanoate side chain can be designed to undergo intramolecular cyclization, leading to the formation of new heterocyclic rings.

Reaction TypeReactant PartnerResulting Fused System
[4+2] Cycloaddition (Diels-Alder)Dienophiles (e.g., maleimides, acetylenes)Fused six-membered rings (e.g., quinolizidinone derivatives)
[3+2] Cycloaddition1,3-Dipoles (e.g., azides, nitrile oxides)Fused five-membered rings (e.g., triazolopyridones)
Intramolecular Heck ReactionPendant aryl or vinyl halideFused carbocyclic or heterocyclic rings
Ring-Closing MetathesisPendant alkeneFused macrocycles or other rings

Supramolecular Chemistry and Non-Covalent Interactions

The 2-pyridone motif is a classic example of a self-complementary hydrogen-bonding unit, readily forming a stable dimer through two N-H···O hydrogen bonds. nih.govacs.orgwikipedia.org This predictable and robust hydrogen-bonding pattern makes 2-pyridone derivatives, including this compound, excellent candidates for the construction of well-defined supramolecular assemblies.

In addition to hydrogen bonding, other non-covalent interactions play a crucial role in the solid-state packing and solution-phase aggregation of these molecules: bohrium.comresearchgate.netresearchgate.net

C-H···O and C-H···π Interactions: These weaker hydrogen bonds also contribute to the stability of the supramolecular architecture. bohrium.comresearchgate.net

The interplay of these non-covalent interactions can be harnessed to design and synthesize molecular crystals with specific structures and properties. acs.orgrsc.org The study of the crystal engineering of 2-pyridone derivatives is an active area of research, with potential applications in areas such as nonlinear optics, polymorphism in pharmaceuticals, and the development of porous materials. The specific stereochemistry of the propanoate side chain can also influence the packing of the molecules in the solid state, potentially leading to the formation of chiral supramolecular structures.

Hydrogen Bonding Networks and Dimerization Studies

The supramolecular chemistry of 2-pyridone itself is dominated by strong N-H···O=C hydrogen bonds. The parent 2-pyridone molecule readily forms a highly stable, cyclic dimer through dual hydrogen bonds, a motif that has been extensively studied. acs.org This dimerization is a defining characteristic, influencing its physical properties and behavior in solution. acs.orgchemtube3d.com In the solid state, while some substituted 2-pyridones maintain this dimeric structure, the parent compound often arranges into a helical structure, again stabilized by N-H···O hydrogen bonds. wikipedia.org

However, in N-substituted scaffolds such as this compound, the substitution of the N1-hydrogen atom with an ethyl propanoate group entirely precludes the formation of these classic N-H···O=C hydrogen-bonded dimers. The primary hydrogen bond donor site is absent, which fundamentally alters the potential for self-association through this strong, directional interaction.

Consequently, any hydrogen bonding networks involving this molecule must rely on weaker C-H···O interactions. The carbonyl oxygen of the 2-pyridone ring and the ester group are potential hydrogen bond acceptors. The hydrogen atoms on the pyridine ring and the ethyl propanoate substituent can act as weak hydrogen bond donors. These C-H···O interactions are significantly weaker and less directional than N-H···O bonds, leading to different and often less stable supramolecular assemblies. While specific crystallographic studies on this compound are not extensively reported in the literature, analysis of related N-substituted 2-pyridone structures suggests that molecular packing is governed by a combination of these weaker interactions and dipole-dipole forces.

Table 1: Comparison of Hydrogen Bonding Capabilities
CompoundPrimary H-Bond DonorPrimary H-Bond AcceptorPotential for Classic DimerizationOther Potential Interactions
2-PyridoneN-HC=OHigh (forms stable cyclic dimers)C-H···O
This compoundC-HC=O (ring and ester)None (due to N-substitution)Dipole-dipole, van der Waals

Self-Assembly and Ordered Structures

The self-assembly of 2-pyridone derivatives is a direct consequence of their hydrogen bonding capabilities. The strong N-H···O bonds in the parent compound and its analogues act as a reliable synthon for creating ordered structures like one-dimensional tapes, helices, or discrete dimers. wikipedia.org

The N-substituent introduces significant conformational flexibility, which can further complicate predictable self-assembly. The orientation of the propanoate group relative to the pyridone ring will influence how the molecules pack in the solid state. It is plausible that layered structures could form, stabilized by weak, distributed C-H···O interactions and van der Waals forces, but the highly ordered, one-dimensional chains or discrete dimers characteristic of N-H containing 2-pyridones are not expected. Instead, the supramolecular architecture will be a more complex result of optimizing multiple, weaker intermolecular contacts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Ethyl 2-(2-oxopyridin-1(2H)-yl)propanoate and its derivatives, and how are the products characterized?

  • Answer: The compound and its derivatives are synthesized via coupling reactions using precursors such as substituted phenylcarbamoyl or benzamide intermediates. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments (e.g., chemical shifts at δ 7.98 for aromatic protons) and high-resolution mass spectrometry (HRMS) to validate molecular weights. Melting points (>250°C) are also reported as purity indicators .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Key precautions include avoiding inhalation of vapors, skin/eye contact, and electrostatic discharge. First-aid measures involve rinsing affected areas with water for ≥15 minutes and consulting a physician. Use dry sand or alcohol-resistant foam for fire emergencies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

  • Answer: Microwave-assisted synthesis under controlled temperatures (e.g., 120°C) and inert atmospheres improves reaction efficiency. Catalytic bases like i-Pr2NEt and polar solvents (acetonitrile) enhance coupling kinetics. Purification via flash chromatography (e.g., 30% EtOAc/CH2Cl2) ensures high yields (>98%) .

Q. What role does the 2-oxopyridin-1(2H)-yl moiety play in modulating biological activity, particularly in kinase inhibition?

  • Answer: The 2-oxopyridin-1(2H)-yl group contributes to hydrogen bonding with kinase active sites, as demonstrated in p38 MAP kinase inhibition (IC50 < 1 µM). Structural analogs with difluorobenzoyl substituents show enhanced binding affinity, validated via crystallography and enzymatic assays .

Q. How can researchers resolve contradictory data in pharmacological evaluations of derivatives?

  • Answer: Orthogonal analytical methods, such as liquid chromatography–mass spectrometry (LC-MS) and X-ray diffraction, address discrepancies in potency or stability. For example, hydrolysis products of ester derivatives (e.g., free acids) are quantified to assess metabolic liability .

Q. What strategies are used to evaluate the metabolic stability of this compound in preclinical studies?

  • Answer: In vitro microsomal assays (human/rat liver microsomes) measure esterase-mediated hydrolysis rates. Stable isotope labeling tracks metabolite formation (e.g., propanoic acid derivatives), while pharmacokinetic modeling predicts bioavailability .

Methodological Considerations

  • Analytical Techniques:

    • NMR/HRMS: Confirm regiochemistry and purity .
    • X-ray Crystallography: Resolve stereochemical ambiguities in kinase-inhibitor complexes .
  • Biological Assays:

    • Kinase Inhibition: Use recombinant p38 MAP kinase and ATP-competitive assays .
    • Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293) .
  • Synthetic Optimization:

    • Microwave Reactors: Reduce reaction times from hours to minutes .
    • Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.